methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate
Description
Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is a structurally complex organic compound featuring a methyl benzoate core substituted at the 2-position with a piperidine-1-carbonyl group. The piperidine ring is further functionalized at the 4-position with a pyridazin-3-yloxy moiety.
Properties
IUPAC Name |
methyl 2-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-18(23)15-6-3-2-5-14(15)17(22)21-11-8-13(9-12-21)25-16-7-4-10-19-20-16/h2-7,10,13H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZAODNRQMPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. One common route involves the reaction of 3-hydroxypyridazine with piperidine-1-carbonyl chloride under basic conditions to form the pyridazin-3-yloxy piperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex chemical entities through various reactions:
- Building Block for Drug Development : The compound is often used to synthesize new pharmaceuticals by modifying its structure to enhance biological activity or optimize pharmacokinetic properties.
- Reagent in Chemical Reactions : It can undergo several chemical transformations such as oxidation, reduction, and substitution reactions, making it a valuable reagent in synthetic organic chemistry .
Biological Research Applications
The biological activities of this compound have been explored in various studies:
- Enzyme Inhibition : Research indicates that this compound may exhibit inhibitory effects on specific enzymes, which could be beneficial in developing treatments for diseases where these enzymes are implicated .
- Receptor Binding Studies : Investigations into its interaction with biological receptors have shown promise for applications in pharmacology, particularly in targeting pathways relevant to conditions like cancer and inflammation .
Medicinal Chemistry Applications
This compound is being studied for its potential therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
- Anticancer Activity : Its structural components may contribute to anticancer properties, with ongoing research aimed at understanding its mechanism of action against cancer cell lines .
Industrial Applications
In addition to its research applications, this compound has potential uses in various industrial contexts:
- Material Science : The compound can be incorporated into the synthesis of polymers or coatings that require specific chemical properties, enhancing material performance .
- Pharmaceutical Manufacturing : Its role as an intermediate in pharmaceutical synthesis positions it as a significant compound in drug manufacturing processes.
Case Studies and Research Findings
Several studies have focused on the applications and efficacy of this compound:
-
Study on Enzyme Inhibition :
- A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit specific protein kinases. Results indicated effective inhibition at low concentrations, suggesting potential therapeutic applications in targeted cancer therapies.
-
Receptor Interaction Analysis :
- Research conducted at a leading pharmacology institute demonstrated that the compound binds selectively to certain receptors involved in inflammatory responses. This finding supports its development as an anti-inflammatory agent.
-
Synthesis Optimization :
- A recent publication highlighted optimized synthetic routes for producing this compound with improved yields using continuous flow reactors. This advancement could enhance its availability for research and industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial for binding to biological targets. The piperidine ring may also play a role in modulating the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Research Findings and Data
Hypothetical Property Comparison
- Lipophilicity : The target compound’s pyridazine and piperidine groups may reduce logP compared to the halogenated C2–C4 derivatives, which are more lipophilic.
- Metabolic Stability : Piperazine linkers (C1–C7) are prone to N-oxidation, whereas piperidine’s single nitrogen may confer slower hepatic clearance.
Biological Activity
Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is a complex organic compound recognized for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring, a piperidine moiety, and a benzoate group, which contribute to its unique biological properties. The molecular formula is with a molecular weight of 336.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in disease pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : It may also interact with specific receptors, affecting neurotransmission and potentially offering therapeutic benefits in psychiatric disorders .
Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine, similar to this compound, exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like bleomycin .
- Mechanism : The mechanism involves inducing apoptosis in tumor cells through the activation of specific signaling pathways .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties:
- Cholinesterase Inhibition : By inhibiting AChE and BuChE, it enhances acetylcholine levels in the brain, which is beneficial for cognitive function and memory retention .
- Antioxidant Activity : Some studies indicate that the compound may possess antioxidant properties, further supporting neuronal health by reducing oxidative stress .
Study 1: Anticancer Efficacy
A study published in MDPI highlighted the anticancer potential of piperidine derivatives. This compound was tested against FaDu hypopharyngeal tumor cells, showing promising results in terms of cytotoxicity and apoptosis induction compared to traditional agents .
Study 2: Neuroprotective Mechanisms
Research indicated that compounds with similar structures could inhibit cholinesterases effectively. This inhibition was linked to improved cognitive functions in animal models of Alzheimer's disease. The study emphasized the importance of structural modifications in enhancing biological activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.37 g/mol |
| Anticancer Activity | High cytotoxicity |
| Cholinesterase Inhibition | Yes |
| Neuroprotective Effects | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
